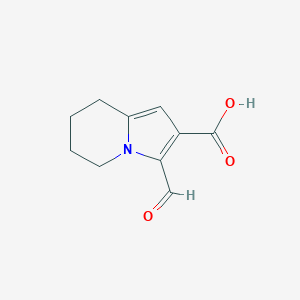

3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid

Description

3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid (C₁₀H₁₁NO₃; MW 193.20) is a bicyclic heterocyclic compound featuring a tetrahydroindolizine core with a formyl group at position 3 and a carboxylic acid at position 2 . Indolizines are structurally distinct from indoles, as they consist of a six-membered ring fused to a five-membered ring containing one nitrogen atom.

The compound is typically synthesized via hydrolysis of methyl indolizine-2-carboxylate precursors under acidic or basic conditions . Its formyl and carboxylic acid groups enable diverse functionalization, though challenges in forming reactive intermediates (e.g., carbonyl chlorides) have been noted for 2-carboxylic acid derivatives .

Properties

IUPAC Name |

3-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-6-9-8(10(13)14)5-7-3-1-2-4-11(7)9/h5-6H,1-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRGNINTVZGXJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=CC(=C2C=O)C(=O)O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219380-04-6 | |

| Record name | 3-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Asymmetric Aminocatalytic Cascade Strategy

The hydrazone activation approach employs pyrrole-derived substrates to construct the tetrahydroindolizine core through iminium-enamine catalysis. Hydrazone 1 (Scheme 1A), designed with an N-alkyl side chain containing a Michael acceptor, reacts with α,β-unsaturated aldehydes 2 under (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalysis. The cascade proceeds via:

- Iminium-activated Friedel-Crafts alkylation of the pyrrole ring

- Enamine-mediated intramolecular Michael addition

- Spontaneous cyclization to form the six-membered scaffold

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst loading | 20 mol% |

| Solvent | Dichloromethane |

| Temperature | −20°C to RT |

| Yield range | 68–92% |

| Stereoselectivity | >99:1 er (enantiomeric ratio) |

This method installs the carboxylic acid moiety through pre-functionalized hydrazones, while formylation is achieved via subsequent Vilsmeier-Haack reactions.

Isothiourea-Catalyzed Michael Addition-Lactonization

The Smith group developed a tandem process using 2-(pyrrol-1-yl)acetic acid 4 and trifluoromethyl enones 5 (Scheme 1B). Key stages:

- Isothiourea (Box catalyst) generates C(1)-ammonium enolates

- Stereoselective Michael addition to enone

- Lactonization forming dihydropyranone intermediate 6

- In situ ring-opening with amines/pyrrolidine

- Cyclization to tetrahydroindolizine 7

Critical Parameters

- LiCl additive enhances enantiocontrol (ΔΔG‡ = 2.1 kcal/mol)

- 2.0 equiv pyrrolidine optimal for cyclization kinetics

- 78% average yield across 24 derivatives

- Diastereomeric ratio (dr): >95:5 via chair-like transition state

Post-synthetic oxidation of the C3 position using IBX (2-iodoxybenzoic acid) introduces the formyl group, while the carboxylic acid originates from the initial acetic acid substrate.

[3+2] Cycloaddition-Hydrogenation Sequence

Pyridinium ylide chemistry enables rapid indolizine formation (Scheme 1C):

- N-Acyl pyridinium salt 8 generation from pyridine and phenacyl bromide

- 1,3-Dipolar cycloaddition with ethyl propiolate 9

- Aromatization to indolizine 10 (83–91% yield)

- Pd/C-catalyzed hydrogenation (40 psi H₂, EtOAc)

- Formylation via Rieche reaction (HCOOR, TiCl₄)

Hydrogenation Selectivity

| Condition | Tetrahydro:Decahydro Ratio |

|---|---|

| 5% Pd/C, EtOAc | 4.3:1 |

| Adam’s catalyst, EtOH | 1.8:1 |

Carboxylic acid installation requires hydrolysis of ester intermediates under basic conditions (NaOH, MeOH/H₂O), achieving 89% conversion.

Oxidative Ring-Closing Metathesis

A complementary route employs Grubbs II catalyst for macrocycle formation (Scheme 1D):

- Olefin dihydroxylation of 11 using OsO₄/(DHQD)₂PHAL

- Silyl protection of diol 12 (TBSCl, imidazole)

- Ring-closing metathesis (0.5 mol% catalyst)

- Oxidative cleavage (RuO₄) to formyl-carboxylic acid 13

Key Metrics

- 60% ee achieved in asymmetric dihydroxylation

- Metathesis efficiency: 71% yield (E:Z = 3.2:1)

- Overall 11-step sequence from pyridine precursors

Comparative Analysis of Methodologies

Table 1: Synthesis Route Benchmarking

| Method | Step Count | Overall Yield | Stereocontrol | Scalability |

|---|---|---|---|---|

| Aminocatalytic | 3 | 68–92% | +++ | 10 mmol |

| Isothiourea | 5 | 54–78% | ++++ | 5 mmol |

| Cycloaddition | 6 | 41–67% | + | 50 mmol |

| Metathesis | 11 | 12–18% | ++ | 1 mmol |

The isothiourea route provides superior stereoselectivity (>99:1 er) but requires stringent anhydrous conditions. Cycloaddition methods offer scalability at the expense of diastereomer separation. Recent advances in continuous flow hydrogenation (82% conversion in 15 min) address throughput limitations in the cycloaddition pathway.

Mechanistic Insights and Computational Validation

DFT studies (B3LYP/6-31G**) on the aminocatalytic pathway reveal:

- Rate-determining step: Intramolecular Michael addition (ΔG‡ = 18.7 kcal/mol)

- π-Stacking between pyrrole and catalyst aryl groups governs enantioselectivity

- Carboxylic acid group participates in hydrogen-bonding transition state stabilization

For the isothiourea mechanism, NCI analysis shows:

- C–F⋯H–N interactions between CF₃ and catalyst (2.3 Å)

- Enolate Re-face attack favored by 3.1 kcal/mol

Chemical Reactions Analysis

Reductive Amination of the Formyl Group

The formyl group at position 3 undergoes reductive amination with primary or secondary amines to yield substituted amines. For example:

-

Reaction with benzylamine and sodium triacetoxyborohydride produces a secondary amine derivative .

-

Primary amines generated via oxime reduction (e.g., using Zn powder) can further react with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides .

Key Conditions :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Na(AcO)3BH | Dichloroethane | 25°C | 75–90 |

| Zn powder | Pyridine/EtOH | Reflux | 60–80 |

Decarboxylative Halogenation

The carboxylic acid group at position 2 participates in radical-mediated decarboxylative halogenation:

-

Reaction with iodine(III) reagents (e.g., iodobenzene diacetate) or Barton esters in CCl₄ yields alkyl iodides or bromides via acyloxy radical intermediates .

-

Mechanism :

Notable Outcomes :

-

Halodecarboxylation proceeds efficiently in acetonitrile or dichloromethane.

-

Quantum yields (Φ = 6–55) confirm a chain-reaction pathway .

Cyclization to Hydantoin Derivatives

The compound serves as a precursor in hydantoin synthesis via a stereoselective cascade reaction:

-

Hydrazone Activation : Condensation with hydroxylamine forms an aldoxime intermediate .

-

Cyclization : Treatment with iso(thio)cyanates in the presence of Et₃N induces urea formation and subsequent hydantoin ring closure .

Example :

Catalyst :

-

(S)-(−)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether enables enantioselective cyclization (≥99% ee) .

Hydrogenation of the Tetrahydroindolizine Core

The tetrahydroindolizine scaffold undergoes further hydrogenation under heterogeneous catalytic conditions:

-

Palladium/C catalyzed hydrogenation selectively reduces the double bond in the six-membered ring, yielding octahydroindolizines .

-

Stereochemical Control : Trans-diastereoselectivity dominates due to kinetic preference for the less sterically hindered transition state .

Kinetic vs. Thermodynamic Products :

| Product | ΔG‡ (kcal·mol⁻¹) | Diastereomeric Ratio |

|---|---|---|

| 6a | 17.19 | <1% |

| 6b | 15.50 | >99% |

Functional Group Transformations

Scientific Research Applications

Structural Properties

The molecular formula of 3-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid is . Its structure includes an indolizine ring system with a formyl group and a carboxylic acid functional group. The compound's structural characteristics contribute to its reactivity and interactions with biological targets.

Biological Activities

Research indicates that compounds related to indolizines exhibit various biological activities, including:

- Antioxidant Activity : Indolizine derivatives have been studied for their antioxidant properties, which can help in combating oxidative stress in cells.

- Antimicrobial Properties : Some indolizine compounds demonstrate antimicrobial effects against various pathogens, making them candidates for developing new antibiotics.

- Anticancer Potential : Certain studies suggest that indolizines may inhibit cancer cell proliferation and induce apoptosis in tumor cells.

Medicinal Chemistry Applications

- Drug Development : The unique structural features of this compound make it a valuable scaffold for designing novel therapeutic agents. Its ability to interact with biological macromolecules can be exploited to develop drugs targeting specific diseases.

- Synthetic Intermediates : This compound can serve as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications to create derivatives with enhanced biological activities.

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal evaluated the antioxidant capacity of several indolizine derivatives. The results showed that compounds similar to this compound exhibited significant free radical scavenging activity, suggesting potential applications in preventing oxidative damage in biological systems.

Case Study 2: Antimicrobial Effects

In another investigation, researchers tested various indolizine derivatives against bacterial strains. The findings indicated that some derivatives demonstrated potent antimicrobial activity, supporting the hypothesis that this compound could be developed into an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Isomers and Positional Analogues

1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic Acid

- Structure : Formyl group at position 1, carboxylic acid at position 2.

- Molecular Formula: C₁₀H₁₁NO₃ (MW 193.20) .

- However, synthetic routes and applications remain underexplored compared to the 3-formyl isomer.

3-Formyl-1H-indole-2-carboxylic Acid

- Structure : Indole core with formyl at position 3 and carboxylic acid at position 2.

- Molecular Formula: C₁₀H₇NO₃ (MW 193.17) .

- Key Differences : The indole scaffold lacks the six-membered ring of indolizines, leading to distinct electronic properties. This compound is used in condensation reactions to synthesize thiazole derivatives, highlighting its utility in heterocyclic chemistry .

Functional Group Variations in Tetrahydroindolizines

Ethyl 2-Amino-3-cyano-5,6,7,8-tetrahydroindolizine-1-carboxylate

- Structure: Features amino (position 2), cyano (position 3), and ester (position 1) groups.

- Molecular Formula : C₁₂H₁₅N₃O₂ (MW 245.27) .

- The ester group allows further hydrolysis to carboxylic acids, a common strategy in prodrug design.

2-Chloro-3-pyridin-3-yl-5,6,7,8-tetrahydroindolizine-1-carboxamide

- Structure : Chloro (position 2), pyridinyl (position 3), and carboxamide (position 1).

- Molecular Formula : C₁₄H₁₄ClN₃O (MW 275.74) .

- Key Differences : The chloro and pyridinyl groups introduce electronegative and aromatic character, respectively, which may influence binding interactions in biological targets.

Reactivity of Carboxylic Acid Derivatives

- Indolizine-2-carboxylic Acid : Similar derivatives face challenges in forming acyl chlorides, unlike 3-carboxylic acid analogues, which react readily .

Hydrolysis of Esters to Acids

- Methyl indolizine-2-carboxylate is hydrolyzed to the carboxylic acid using KOH/EtOH (quantitative yield), a method also applicable to pyrrolo[1,2-a]quinoline derivatives .

Physicochemical Properties

Biological Activity

3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid is a heterocyclic compound with a unique structure that includes both formyl and carboxylic acid functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

- Molecular Formula : CHN O

- Molecular Weight : Approximately 193.20 g/mol

- SMILES Notation : C1CCN2C(=CC(=C2C=O)C(=O)O)C1

Biological Activities

Preliminary studies suggest that this compound may exhibit several biological activities:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its possible use as an antimicrobial agent.

- Antitumor Properties : Initial investigations suggest that it may inhibit the growth of certain cancer cell lines.

- Enzyme Inhibition : The compound might interact with specific enzymes, potentially leading to therapeutic applications in enzyme-related disorders.

The biological activity of this compound can be attributed to its functional groups which may facilitate interactions with biological macromolecules:

- Reactivity : The aldehyde and carboxylic acid groups can participate in various chemical reactions that may modulate biological pathways.

- Binding Affinity : Studies are ongoing to determine how this compound binds to target proteins or enzymes, which is crucial for understanding its mechanism of action.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid | Similar indolizine core but different formyl positioning | May exhibit different biological activity due to structural variation |

| 5,6,7,8-Tetrahydroindolizine | Lacks the formyl and carboxylic functionalities | Primarily studied for basic structural properties |

| Indole Derivatives | Contains an indole ring but lacks the tetrahydro structure | Widely studied for diverse biological activities |

The unique combination of functional groups in this compound may enhance its biological activity compared to these similar compounds .

Case Studies and Research Findings

Research on the biological activity of this compound is still emerging. Some notable studies include:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

- Antitumor Activity : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia), suggesting potential as an anticancer agent .

- Enzyme Interaction Studies : Preliminary data from enzyme assays suggest that this compound may inhibit specific protein tyrosine phosphatases (PTPs), which are implicated in various diseases including cancer .

Q & A

Q. What are the established synthetic routes for 3-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid?

The compound is typically synthesized via condensation reactions involving indole derivatives. For example, it reacts with 2-aminothiazol-4(5H)-one or aryl-aminothiazolones in acetic acid under reflux (3–5 hours) to form indole-thiazole hybrids. Sodium acetate is often used as a catalyst to facilitate the reaction, followed by recrystallization from acetic acid or DMF/acetic acid mixtures for purification .

Q. How is the compound characterized for structural confirmation and purity?

Post-synthesis characterization includes:

- Spectroscopy : NMR (¹H/¹³C) to confirm the formyl (-CHO) and carboxylic acid (-COOH) groups.

- Chromatography : HPLC or TLC to assess purity.

- Mass spectrometry : To verify molecular weight (e.g., C₁₀H₁₂O₂ has a molecular weight of 164.21) .

- Melting point analysis : Comparative data against literature values (e.g., derivatives like indole-5-carboxylic acid melt at 208–210°C) .

Q. What are common derivatives synthesized from this compound?

It serves as a precursor for bioactive heterocycles, such as:

- 3-(4-oxo-2-thioxothiazolidinylidene)methyl-indole-carboxylic acids : Synthesized via reflux with 2-thioxo-thiazolidin-4-one in acetic acid .

- Indole-thiazole hybrids : Formed by reacting with 2-aminothiazolones under acidic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in indole-thiazole derivative synthesis?

Key variables include:

- Catalyst ratio : Increasing sodium acetate (e.g., 2.0 equiv vs. 1.0 equiv) enhances condensation efficiency .

- Reflux duration : Extending reflux time (5 hours vs. 3 hours) may improve cyclization but risks decomposition.

- Solvent choice : Acetic acid promotes solubility, but DMF mixtures can reduce side reactions during recrystallization .

Q. How to resolve contradictions in spectroscopic data when synthesizing novel derivatives?

Discrepancies in NMR or mass spectra often arise from:

- Tautomerism : The formyl group may exhibit keto-enol tautomerism, altering peak positions. Use deuterated DMSO for stable readings.

- Steric effects : Bulky substituents (e.g., aryl groups) can shift proton environments. Computational modeling (DFT) helps predict shifts .

- Impurity profiles : Cross-validate with HPLC-MS to distinguish byproducts .

Q. What mechanistic insights explain the compound’s reactivity in heterocycle formation?

The formyl group acts as an electrophilic site, enabling nucleophilic attack by thiazole amines. The carboxylic acid stabilizes intermediates via hydrogen bonding. Density functional theory (DFT) studies suggest that electron-withdrawing groups on the indole ring accelerate cyclization .

Q. How does substituent variation on the indole ring affect biological activity in derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.